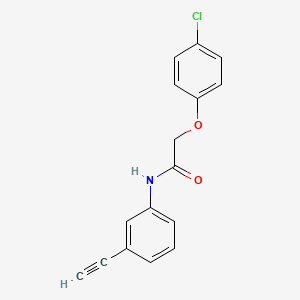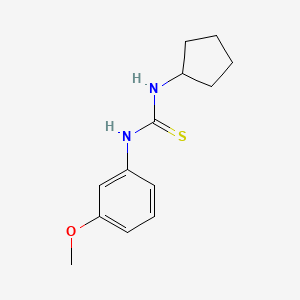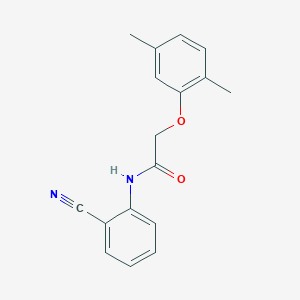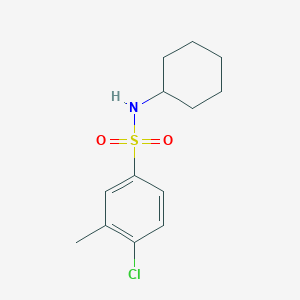
2-(4-chlorophenoxy)-N-(3-ethynylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-(3-ethynylphenyl)acetamide, commonly known as Otenabant, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of anorectic drugs, which are used to treat obesity and related disorders. Otenabant has been shown to have promising effects on weight loss, glucose metabolism, and lipid profile, making it a potential candidate for the treatment of metabolic disorders.
作用機序
Otenabant acts as a selective antagonist of the cannabinoid receptor type 1 (CB1), which is involved in the regulation of appetite, metabolism, and energy balance. By blocking the CB1 receptor, Otenabant reduces the appetite and food intake, leading to weight loss. Otenabant also improves glucose metabolism and lipid profile by reducing insulin resistance and increasing insulin sensitivity.
Biochemical and Physiological Effects:
Otenabant has been shown to have several biochemical and physiological effects, including weight loss, improvement in glucose metabolism, and lipid profile. Otenabant has also been shown to reduce inflammation and oxidative stress, which are associated with metabolic disorders. However, Otenabant has been shown to have some adverse effects, such as increased heart rate and blood pressure, which limit its use in clinical practice.
実験室実験の利点と制限
Otenabant has several advantages and limitations for lab experiments. The advantages include its selective antagonism of the CB1 receptor, which makes it a useful tool for studying the role of the CB1 receptor in the regulation of appetite, metabolism, and energy balance. The limitations include its adverse effects, which limit its use in in vivo studies, and its potential for off-target effects, which may complicate the interpretation of the results.
将来の方向性
There are several future directions for the research on Otenabant. One direction is to develop more selective and safer CB1 receptor antagonists that can be used in clinical practice. Another direction is to explore the potential use of Otenabant in the treatment of drug addiction and anxiety disorders. Finally, further research is needed to elucidate the mechanisms underlying the adverse effects of Otenabant and to develop strategies to mitigate them.
合成法
The synthesis of Otenabant involves a multi-step process that starts with the reaction of 4-chlorophenol with potassium hydroxide to form 4-chlorophenoxide. This intermediate is then reacted with 3-ethynylaniline to form the corresponding 3-ethynylphenol. Finally, the 2-(4-chlorophenoxy)-N-(3-ethynylphenyl)acetamide is obtained by reacting 3-ethynylphenol with acetic anhydride and ammonium acetate.
科学的研究の応用
Otenabant has been extensively studied for its potential therapeutic applications in the treatment of obesity and related disorders. It has been shown to have promising effects on weight loss, glucose metabolism, and lipid profile, making it a potential candidate for the treatment of metabolic disorders. Otenabant has also been studied for its potential use in the treatment of drug addiction and anxiety disorders.
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-(3-ethynylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c1-2-12-4-3-5-14(10-12)18-16(19)11-20-15-8-6-13(17)7-9-15/h1,3-10H,11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYKAPMQTBHWRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(3-ethynylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5731694.png)

![N-{[(4-ethylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5731697.png)

![methyl 4-{[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5731699.png)
![4-fluoro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5731711.png)
![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5731720.png)



![isopropyl 2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5731762.png)
![4-isobutyl-N'-[2-(5-methyl-2-thienyl)propylidene]benzenesulfonohydrazide](/img/structure/B5731769.png)
